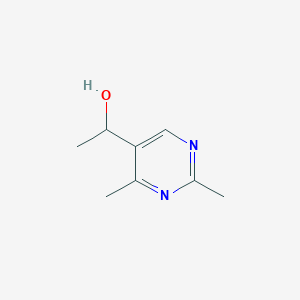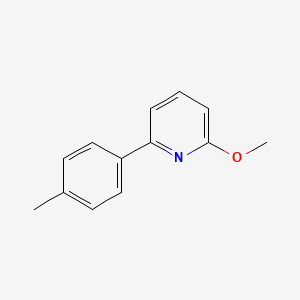
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Overview
Description
“6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is a chemical compound with the molecular formula C14H17ClN2 . It has been identified as a potential inhibitor of human papillomaviruses .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is represented by the formula C14H17ClN2 . Its average mass is 248.751 Da and its monoisotopic mass is 248.108032 Da .Scientific Research Applications
Inhibitor of Human Papillomaviruses
“6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine” can be used as an inhibitor of human papillomaviruses . This suggests potential applications in the field of virology and infectious disease research, particularly in the development of antiviral drugs.
Antibacterial Applications
A tetrahydrocarbazole derivative has shown promising results as an antibacterial agent . The methyl and ethyl ester prodrug forms showed minimum inhibitory concentrations in the range of 21-43 μg/mL against representative Gram-negative and Gram-positive bacteria species . This suggests that “6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” could potentially have similar antibacterial properties.
Chemical Synthesis
The compound is available for purchase from chemical suppliers , suggesting that it may be used as a reagent or intermediate in chemical synthesis. Its specific applications in this area would depend on the reactions it can participate in, which would need to be determined through further research.
Drug Development
Given its biological activity, “6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” could potentially be used in drug development. Its use as an inhibitor of human papillomaviruses and potential antibacterial properties suggest that it could be used to develop new treatments for these infections.
Biochemical Research
The compound’s interactions with biological systems could make it useful in biochemical research. For example, studying how it inhibits human papillomaviruses could provide insights into the virus’s life cycle and mechanisms of infection.
Safety and Handling Research
The compound’s safety data sheet provides information on its hazards and safe handling procedures . This information is crucial for researchers who are working with the compound in a laboratory setting.
Mechanism of Action
properties
IUPAC Name |
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-2-16-10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)17-14/h3,5,7,10,16-17H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAERTUSTBUVEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)



![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)



